PPACK Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

PPACK Dihydrochloride is extensively used in scientific research to study the role of thrombin in various biological processes, including coagulation, thrombosis, and other hemostatic functions. Its ability to selectively inhibit thrombin makes it an invaluable tool in experiments aiming to dissect the precise contributions of thrombin to these processes .

In medicine, PPACK Dihydrochloride is used to investigate potential therapeutic applications for conditions involving excessive thrombin activity, such as thrombosis and other clotting disorders. In chemistry and biology, it is used to study enzyme kinetics and the mechanisms of enzyme inhibition .

Wirkmechanismus

Target of Action

PPACK Dihydrochloride is an extremely potent and selective irreversible inhibitor of thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

PPACK Dihydrochloride acts by covalently binding to the active site serine residue of thrombin, effectively blocking its enzymatic activity . This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by PPACK Dihydrochloride is the coagulation cascade . By inhibiting thrombin, PPACK Dihydrochloride prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This can have downstream effects on various processes, including platelet aggregation and clot stabilization.

Result of Action

The primary result of PPACK Dihydrochloride’s action is the inhibition of blood clot formation . By preventing the conversion of fibrinogen to fibrin, it can potentially reduce the risk of thrombotic events, such as stroke or heart attack.

Action Environment

The efficacy and stability of PPACK Dihydrochloride, like many drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that may interact with the drug, and the temperature . .

Biochemische Analyse

Biochemical Properties

PPACK Dihydrochloride covalently binds to the specific active-site Ser of thrombin and cross-links with His57 at the binding site, forming a tetrahedral PPACK-thrombin complex . This complex further binds to and saturates the high-affinity functional thrombin receptors, eventually leading to the inhibition of thrombin activation .

Cellular Effects

The inhibition of thrombin by PPACK Dihydrochloride prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots . This makes PPACK Dihydrochloride an invaluable tool in experiments aiming to dissect the precise contributions of thrombin to pathological conditions involving abnormal clot formation and vascular function .

Molecular Mechanism

At the molecular level, PPACK Dihydrochloride acts by covalently binding to the active site serine residue of thrombin, effectively blocking its enzymatic activity . This inhibition prevents thrombin from converting fibrinogen into fibrin, thereby halting the formation of blood clots .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PPACK Dihydrochloride involves the sequential coupling of D-phenylalanine, L-proline, and L-arginine, followed by the introduction of a chloromethyl ketone group. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions at various stages. The final product is obtained by deprotecting the intermediate compounds and converting them to the dihydrochloride salt .

Industrial Production Methods

Industrial production of PPACK Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and potency of the final product. The compound is typically produced in solid form and stored under conditions that prevent degradation, such as low temperatures and protection from light .

Analyse Chemischer Reaktionen

Types of Reactions

PPACK Dihydrochloride primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group reacts with the active site serine of thrombin, forming a covalent bond and inhibiting the enzyme’s activity .

Common Reagents and Conditions

The reactions involving PPACK Dihydrochloride typically require mild conditions to prevent decomposition. Common reagents include buffers to maintain the pH and solvents like water or dimethyl sulfoxide (DMSO) to dissolve the compound .

Major Products Formed

The major product formed from the reaction of PPACK Dihydrochloride with thrombin is a covalent complex between the inhibitor and the enzyme. This complex effectively blocks the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Argatroban: Another potent thrombin inhibitor, but unlike PPACK Dihydrochloride, it is reversible.

Hirudin: A natural thrombin inhibitor derived from leeches, also irreversible but with a different mechanism of action.

Dabigatran: An oral anticoagulant that inhibits thrombin, but it is a prodrug that requires metabolic activation.

Uniqueness

PPACK Dihydrochloride is unique due to its irreversible inhibition of thrombin through covalent binding. This makes it particularly useful in studies where permanent inhibition is required. Its high selectivity and potency also distinguish it from other thrombin inhibitors .

Eigenschaften

CAS-Nummer |

142036-63-3 |

|---|---|

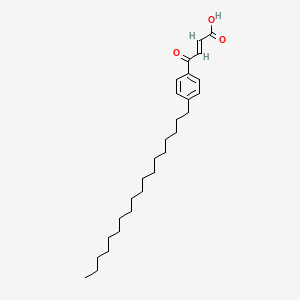

Molekularformel |

C21H31ClN6O3.2HCl |

Molekulargewicht |

523.88 |

SMILES |

C1CC(N(C1)C(CCCN=C(N)N)C(=O)CCl)C(=O)NC(=O)C(CC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)